

gp91ds-tat: A Technical Guide to Target Binding and Specificity

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Compound of Interest

Compound Name: *Sgp91 ds-tat*

Cat. No.: *B12396240*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the peptide inhibitor gp91ds-tat, focusing on its target binding, specificity, and mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting NADPH oxidase 2 (Nox2).

Core Concept: Inhibiting the Source of Oxidative Stress

gp91ds-tat is a synthetic, cell-permeable chimeric peptide designed to specifically inhibit the activity of NADPH oxidase 2 (Nox2), a key enzyme responsible for the production of superoxide and other reactive oxygen species (ROS) in various cell types.[1][2] The peptide is composed of a sequence from gp91phox, the catalytic subunit of Nox2, linked to a cell-penetrating peptide from the human immunodeficiency virus (HIV) Tat protein.[2][3] This Tat sequence facilitates the entry of gp91ds-tat into cells, allowing it to reach its intracellular target.[2][3]

The primary mechanism of action involves the disruption of the assembly of the functional Nox2 enzyme complex.[2][4] gp91ds-tat competitively inhibits the binding of the cytosolic subunit p47phox to gp91phox, a critical step for Nox2 activation.[4] By preventing this interaction, gp91ds-tat effectively blocks the production of superoxide.

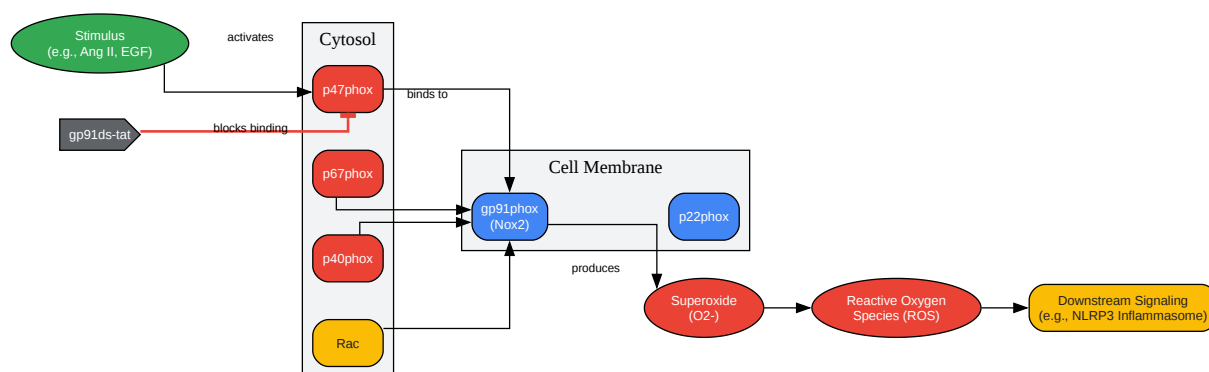
Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity and application of gp91ds-tat from various in vitro and in vivo studies.

Parameter	Value	Cell/System Type	Condition	Reference
In Vitro Concentration for Effect	5 μ M	Human retinal endothelial cells	High glucose-induced ROS	[1]
5 μ M	Mouse podocytes	Homocysteine-induced superoxide production	[1]	
1-3 μ M	Rat mesenteric arterial smooth muscle cells	Chemerin-induced ROS production	[1]	
500 nM	Cardiac myocytes	EGF-induced Cl-current	[4]	
In Vivo Application	Not specified	APP/PS1 mice (Alzheimer's model)	Cognitive and cerebrovascular function	[1]
Not specified	Rat model of middle cerebral artery occlusion	Cerebral ischemia/reperfusion injury	[3]	
Not specified	Mouse model of hyperhomocysteinemia	Glomerular injury	[5]	
Scrambled Control Peptide	YGRKKRRQRR RCLRITRQSR-NH ₂	-	Negative control for in vivo studies	[6]

Signaling Pathways

The inhibitory action of gp91ds-tat on Nox2 assembly has significant downstream effects on various signaling pathways implicated in inflammation and cellular damage.



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Caption: Mechanism of Nox2 activation and inhibition by gp91ds-tat.

The diagram above illustrates the normal activation cascade of Nox2, where various stimuli lead to the translocation of cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac to the membrane-bound cytochrome b558, which is composed of gp91phox and p22phox. gp91ds-tat acts as a competitive inhibitor, preventing the docking of p47phox to gp91phox and thereby halting the assembly of the active enzyme.

Experimental Protocols

This section details the methodologies for key experiments frequently cited in gp91ds-tat research.

Measurement of Intracellular ROS Production

Objective: To quantify the inhibitory effect of gp91ds-tat on the production of reactive oxygen species in cultured cells.

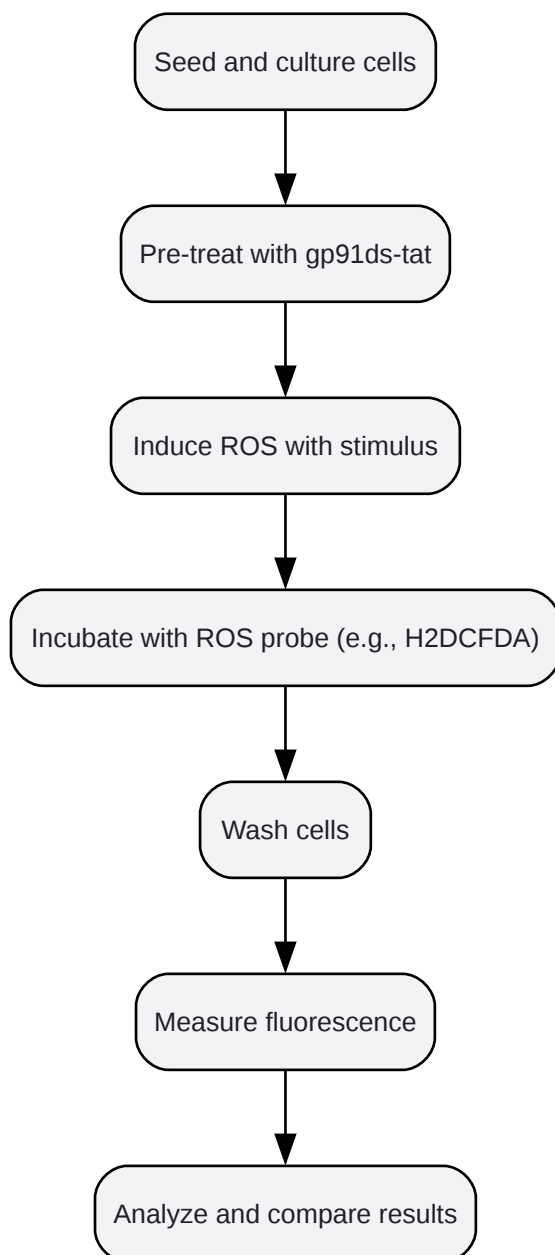
Materials:

- Cell line of interest (e.g., human retinal endothelial cells, podocytes)
- Cell culture medium and supplements
- gp91ds-tat peptide
- Stimulus (e.g., high glucose, homocysteine, chemerin)
- 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe
- Phosphate-buffered saline (PBS)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Seed cells in a suitable multi-well plate and culture until they reach the desired confluency.
- Pre-treat the cells with various concentrations of gp91ds-tat (e.g., 1-10 μ M) for a specified duration (e.g., 1 hour).^[1]
- Induce ROS production by adding the appropriate stimulus to the cell culture medium.
- Incubate the cells with the stimulus for the desired time.
- Wash the cells with PBS.
- Load the cells with H2DCFDA (or another ROS probe) by incubating them in a solution of the probe in PBS for 30 minutes at 37°C.
- Wash the cells again with PBS to remove excess probe.

- Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.
- Compare the fluorescence levels in gp91ds-tat-treated cells to those in untreated and stimulus-only control cells.



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Caption: Workflow for measuring intracellular ROS production.

Assessment of NLRP3 Inflammasome Activation

Objective: To determine the effect of gp91ds-tat on the activation of the NLRP3 inflammasome, a key component of the innate immune response.

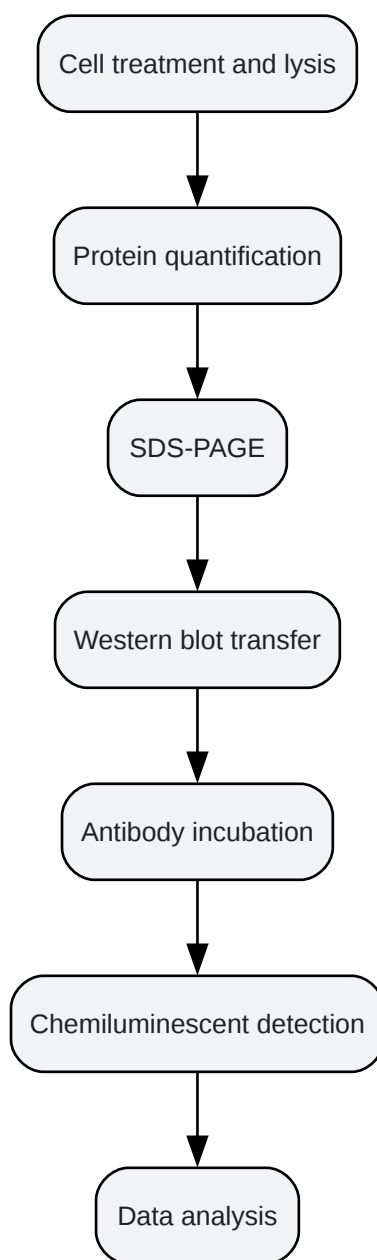
Materials:

- Cell line of interest (e.g., mouse podocytes)
- Cell culture medium and supplements
- gp91ds-tat peptide
- Stimulus (e.g., homocysteine)
- Lysis buffer
- Protein concentration assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus and reagents
- Primary antibodies against NLRP3, ASC, Caspase-1, and IL-1 β
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Culture and treat cells with gp91ds-tat and the stimulus as described in the ROS measurement protocol.
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the components of the NLRP3 inflammasome.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative expression levels of the target proteins. A reduction in the levels of cleaved Caspase-1 and mature IL-1 β in gp91ds-tat-treated cells indicates inhibition of inflammasome activation.[\[1\]](#)



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